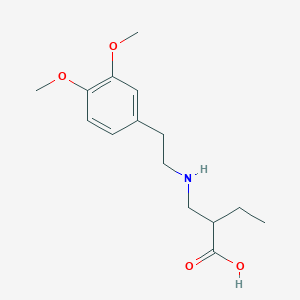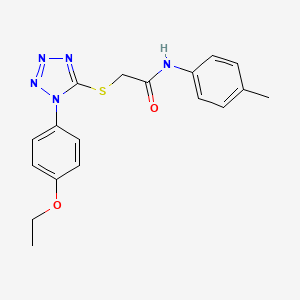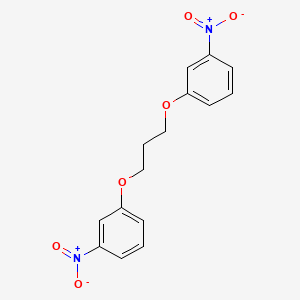
2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an ethylamino moiety, which is further connected to a butyric acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with butyric acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For example, the reaction may involve the use of anhydrous dichloromethane and dimethylaminopyridine (DMAP) as a catalyst, with the reaction mixture being stirred at low temperatures and then gradually warmed to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as recrystallization and purification to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may inhibit monoamine oxidase, affecting neurotransmitter levels in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the butyric acid chain.
Mescaline: A related compound with additional methoxy groups, known for its psychoactive properties.
2-Phenylethylamine: A simpler analogue without the methoxy groups.
Uniqueness
2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
102881-51-6 |
|---|---|
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
2-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]butanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-4-12(15(17)18)10-16-8-7-11-5-6-13(19-2)14(9-11)20-3/h5-6,9,12,16H,4,7-8,10H2,1-3H3,(H,17,18) |
Clé InChI |
UZQOCFIVJRNSLM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CNCCC1=CC(=C(C=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967037.png)



![2-{(E)-[2-({[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11967058.png)
![N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B11967059.png)
![tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate](/img/structure/B11967076.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967084.png)
![ethyl 4-[({(3Z)-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11967090.png)

![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11967108.png)


